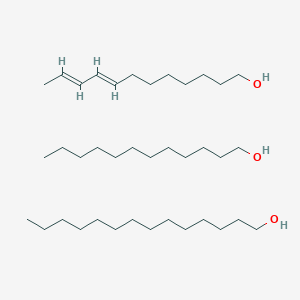

(8E,10E)-dodeca-8,10-dien-1-ol; dodecan-1-ol; tetradecan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compounds (8E,10E)-dodeca-8,10-dien-1-ol, dodecan-1-ol, and tetradecan-1-ol are long-chain aliphatic alcohols. These compounds are notable for their applications in various fields, including chemistry, biology, medicine, and industry. Each of these compounds has unique properties and uses, making them valuable in different scientific and industrial contexts.

Méthodes De Préparation

(8E,10E)-dodeca-8,10-dien-1-ol

The synthesis of (8E,10E)-dodeca-8,10-dien-1-ol, a sex pheromone of the codling moth, can be achieved through several methods. One method involves the acetolysis of 4-propenyl-1,3-dioxane . Another method uses Wittig reactions and the trans-hydride reduction of the triple bond of an intermediate enynol .

Dodecan-1-ol

It can also be synthesized via the Ziegler process or through the Bouveault-Blanc reduction of ethyl laurate .

Tetradecan-1-ol

Myristic acid can be sourced from nutmeg, palm kernel oil, and coconut oil . It can also be produced from petrochemical feedstocks via the Ziegler process .

Analyse Des Réactions Chimiques

(8E,10E)-dodeca-8,10-dien-1-ol

This compound undergoes various reactions, including coupling reactions catalyzed by Li₂CuCl₄ . It can also participate in oxidation and reduction reactions, forming different products depending on the reagents and conditions used.

Dodecan-1-ol

Dodecan-1-ol can undergo oxidation to form dodecanal and further oxidation to dodecanoic acid. It can also be esterified to form esters such as dodecyl acetate. Common reagents for these reactions include oxidizing agents like potassium permanganate and sulfuric acid for esterification .

Tetradecan-1-ol

Tetradecan-1-ol can be oxidized to tetradecanal and further to tetradecanoic acid. It can also undergo esterification to form esters like tetradecyl acetate. Common reagents include oxidizing agents and acids for esterification .

Applications De Recherche Scientifique

(8E,10E)-dodeca-8,10-dien-1-ol

This compound is primarily used as a sex pheromone in pest control, particularly for the codling moth . It is also used in research to study insect behavior and pheromone communication.

Dodecan-1-ol

Dodecan-1-ol is used in detergents, lubricating oils, and pharmaceuticals. It serves as a surfactant and emulsifier in personal care products like shampoos and skin lotions . It is also used in the synthesis of sodium lauryl sulfate, a common ingredient in cleaning agents .

Tetradecan-1-ol

Tetradecan-1-ol is used in cosmetics for its emollient properties. It is also an intermediate in the synthesis of surfactants and other chemical products . Additionally, it is used in the production of lubricants and plasticizers .

Mécanisme D'action

(8E,10E)-dodeca-8,10-dien-1-ol

As a sex pheromone, (8E,10E)-dodeca-8,10-dien-1-ol interacts with specific receptors in the olfactory system of insects, triggering behavioral responses such as attraction and mating .

Dodecan-1-ol

Dodecan-1-ol acts as a surfactant by reducing the surface tension of liquids, allowing them to mix more easily. This property is utilized in detergents and emulsifiers .

Tetradecan-1-ol

Tetradecan-1-ol functions similarly to dodecan-1-ol as a surfactant and emollient. It interacts with the lipid bilayers of the skin, providing moisturizing effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

(8E,10E)-dodeca-8,10-dien-1-ol: Similar compounds include other insect pheromones like (E,E)-8,10-dodecadienyl acetate and (E)-10-dodecenyl acetate.

Dodecan-1-ol: Similar compounds include other fatty alcohols like undecanol and tridecanol.

Tetradecan-1-ol: Similar compounds include other long-chain alcohols like hexadecan-1-ol and octadecan-1-ol.

Uniqueness

(8E,10E)-dodeca-8,10-dien-1-ol: Its specificity as a sex pheromone for certain insect species makes it unique in pest control applications.

Dodecan-1-ol: Its widespread use in personal care products and industrial applications due to its surfactant properties sets it apart.

Tetradecan-1-ol: Its use in cosmetics and as an intermediate in chemical synthesis highlights its versatility.

These compounds, with their diverse applications and unique properties, play significant roles in various scientific and industrial fields.

Propriétés

IUPAC Name |

(8E,10E)-dodeca-8,10-dien-1-ol;dodecan-1-ol;tetradecan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O.C12H26O.C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;2*1-2-3-4-5-6-7-8-9-10-11-12-13/h15H,2-14H2,1H3;13H,2-12H2,1H3;2-5,13H,6-12H2,1H3/b;;3-2+,5-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEKLBUMJWPCJR-AGONHSBPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCO.CCCCCCCCCCCCO.CC=CC=CCCCCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCO.CCCCCCCCCCCCO.C/C=C/C=C/CCCCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H78O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117682-07-2 |

Source

|

| Record name | Isomate C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117682072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.